molecular formula C10H17ClO B1587877 trans-8-Methyl-6-nonenoyl Chloride CAS No. 95636-02-5

trans-8-Methyl-6-nonenoyl Chloride

Cat. No.: B1587877
CAS No.: 95636-02-5
M. Wt: 188.69 g/mol
InChI Key: JDZRIGWDAPNYLT-FNORWQNLSA-N
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Description

trans-8-Methyl-6-nonenoyl Chloride: is an organic compound with the molecular formula C10H17ClO . It is a colorless to light yellow liquid with a molecular weight of 188.7 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-8-Methyl-6-nonenoyl Chloride typically involves the chlorination of trans-8-Methyl-6-nonenoic acid . The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The process involves the use of reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality. The final product is purified through distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

trans-8-Methyl-6-nonenoyl Chloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound to alcohols or other reduced forms.

  • Substitution: : The chlorine atom in the compound can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Reagents such as ammonia (NH3) and alcohols are used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids and their derivatives.

  • Reduction: : Alcohols and other reduced derivatives.

  • Substitution: : Amides, esters, and other substituted products.

Scientific Research Applications

trans-8-Methyl-6-nonenoyl Chloride: is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block for synthesizing complex organic molecules.

  • Biology: : The compound is used in the study of lipid metabolism and signaling pathways.

  • Medicine: : It is utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: : The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which trans-8-Methyl-6-nonenoyl Chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in signaling pathways related to lipid metabolism and inflammation.

Comparison with Similar Compounds

trans-8-Methyl-6-nonenoyl Chloride: is compared with other similar compounds, such as cis-8-Methyl-6-nonenoyl Chloride and 8-Methyl-6-nonenoic Acid . The trans isomer is unique in its stability and reactivity, making it more suitable for certain applications compared to its cis counterpart.

List of Similar Compounds

  • cis-8-Methyl-6-nonenoyl Chloride

  • 8-Methyl-6-nonenoic Acid

  • 9-Methyl-6-nonenoyl Chloride

  • 10-Methyl-6-nonenoyl Chloride

Properties

IUPAC Name

(E)-8-methylnon-6-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZRIGWDAPNYLT-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95636-02-5
Record name 6-Nonenoyl chloride, 8-methyl-, (6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-6-nonenoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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